2-Methyl-3-(trifluoromethyl)phenylisothiocyanate
Overview
Description
2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is an organic compound with the molecular formula C9H6F3NS and a molecular weight of 217.21 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) and an isothiocyanate group (-NCS) attached to a phenyl ring. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate typically involves the reaction of 2-Methyl-3-(trifluoromethyl)aniline with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:
- Dissolve 2-Methyl-3-(trifluoromethyl)aniline in an appropriate solvent such as dichloromethane.
- Add thiophosgene dropwise to the solution while maintaining the temperature at around 0°C to 5°C.
- Stir the reaction mixture for several hours at room temperature.
- Purify the product by column chromatography to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(trifluoromethyl)phenylisothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group (-NCS) can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Amines: React with the isothiocyanate group to form thioureas under mild conditions.
Alcohols: React with the isothiocyanate group to form carbamates in the presence of a base.
Thiols: React with the isothiocyanate group to form dithiocarbamates under basic conditions.
Major Products Formed
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is widely used in scientific research, particularly in the following areas:
Proteomics: Used as a reagent for labeling and identifying proteins in complex mixtures.
Medicinal Chemistry: Investigated for its potential use in drug discovery and development due to its ability to modify biological molecules.
Organic Synthesis: Employed as a building block for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(trifluoromethyl)phenylisothiocyanate involves the reactivity of the isothiocyanate group (-NCS). This group can form covalent bonds with nucleophilic sites on proteins, peptides, and other biomolecules. The formation of these covalent bonds can alter the structure and function of the target molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(trifluoromethyl)phenyl isothiocyanate: Similar structure but with the methyl group in a different position.
Phenyl isothiocyanate: Lacks the trifluoromethyl group, making it less reactive in certain applications.
Uniqueness
2-Methyl-3-(trifluoromethyl)phenylisothiocyanate is unique due to the presence of both the trifluoromethyl group and the isothiocyanate group. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the isothiocyanate group provides reactivity towards nucleophiles .
Properties
IUPAC Name |
1-isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NS/c1-6-7(9(10,11)12)3-2-4-8(6)13-5-14/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBIVOJGQBWOHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N=C=S)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301219752 | |
Record name | 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-12-7 | |
Record name | 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000577-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Isothiocyanato-2-methyl-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301219752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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